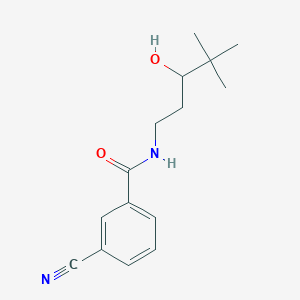

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIAHIHCFOBKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyano group and the hydroxy-dimethylpentyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine.

Scientific Research Applications

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide with related benzamide derivatives, focusing on structural motifs, functional roles, and pharmacological implications.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

- Structural Differences: CDPPB contains a pyrazole ring substituted with two phenyl groups at the N1 and C3 positions, whereas the target compound features a branched hydroxyalkyl chain. The cyano group at the 3-position of the benzamide core is conserved in both compounds.

- Functional Role :

- CDPPB is a well-characterized positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), enhancing receptor signaling and restoring synaptic plasticity in models of neurodevelopmental disorders like Phelan–McDermid syndrome .

- The pyrazole ring in CDPPB is critical for its receptor binding and functional potency, as shown by studies linking its aromatic "a" ring to efficacy and the "b" ring to receptor affinity .

- Pharmacological Data: CDPPB (30 mg/kg) demonstrates efficacy in preclinical models of fear extinction and synaptic signaling restoration .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences: The substituent here is a shorter hydroxy-tert-butyl group compared to the target compound’s longer pentyl chain. A methyl group replaces the cyano group at the benzamide’s 3-position.

- Functional Role :

- This derivative serves as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions, highlighting the importance of hydroxyl and steric groups in coordinating metal catalysts .

- The target compound’s hydroxyalkyl chain may similarly act as a directing group, but its extended structure could alter reaction outcomes.

Anticancer Benzamide Derivatives (e.g., Compound 16b)

- Structural Differences :

- Functional Role :

Research Implications and Limitations

- The hydroxyalkyl chain in this compound may enhance solubility compared to CDPPB’s lipophilic pyrazole, but this could reduce blood-brain barrier penetration, limiting central nervous system applications .

- Evidence Gaps : Direct pharmacological or biochemical data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Amide bond formation : Coupling the benzamide moiety with the 3-hydroxy-4,4-dimethylpentylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres .

- Cyano group introduction : Nitrile functionalization via nucleophilic substitution or cyanation reactions, often requiring catalysts like copper(I) cyanide or palladium complexes .

- Optimization : Yield improvements are achieved through controlled temperatures (60–80°C), polar aprotic solvents (DMF, DMSO), and inert gas purging to prevent oxidation .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of the hydroxy group (δ 1.5–2.0 ppm for dimethylpentyl protons) and cyano group (δ 110–120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C≡N at ~2240 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to determine IC₅₀ values .

- Cytotoxicity Profiling : MTT or resazurin assays in cell lines (e.g., HEK-293, HeLa) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data, such as conflicting IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH, ATP concentration, and incubation time to minimize inter-lab variability .

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. cyano substitutions) to identify substituent effects on potency .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEGylation) to improve solubility, monitored via logP calculations (e.g., using ChemAxon software) .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Pro-drug Design : Mask the hydroxy group with acetyl or phosphate esters to enhance bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic efforts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across literature?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize stepwise efficiencies .

- Catalyst Screening : Test alternatives (e.g., Pd(OAc)₂ vs. PdCl₂) under identical conditions to identify yield-limiting steps .

- Scale-Up Protocols : Pilot reactions at 1 mmol and 10 mmol scales to assess reproducibility and identify mixing/temperature gradients .

Research Design Considerations

Q. What controls are essential in biological assays to ensure data reliability?

- Methodological Answer :

- Negative Controls : Use vehicle-only (DMSO) and scrambled peptide analogs to rule out non-specific effects .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Dose-Response Curves : Test 8–10 concentrations in triplicate to ensure Hill slopes align with expected binding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.